(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
Description
The compound (5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one belongs to the thiazol-4-one family, characterized by a central thiazolidinone ring substituted with a benzylidene group and an aromatic amine. Key structural features include:
- Benzylidene moiety: A 3-bromo-5-methoxy-4-isopropoxyphenyl group, which enhances steric bulk and electron-withdrawing properties.
- Anilino substituent: A 4-methylanilino group at position 2 of the thiazole ring, influencing electronic interactions and solubility.
- Stereochemistry: The (5E) configuration stabilizes the molecule via conjugation between the benzylidene and thiazole ring .
Properties
Molecular Formula |
C21H21BrN2O3S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O3S/c1-12(2)27-19-16(22)9-14(10-17(19)26-4)11-18-20(25)24-21(28-18)23-15-7-5-13(3)6-8-15/h5-12H,1-4H3,(H,23,24,25)/b18-11+ |
InChI Key |
OUWCSQNYYKMHKX-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC(C)C)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OC(C)C)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Brominated Aromatic Ring: This step involves the bromination of an aromatic compound followed by its coupling with the thiazolidinone ring.
Functional Group Modifications: The isopropoxy and methoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-BROMO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Thiazol-4-one derivatives are widely studied for their tunable electronic and steric properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Crystallographic and Computational Insights
- Crystallography: While the target compound’s crystallographic data are unavailable, analogs like those in and adopt monoclinic or triclinic systems, stabilized by hydrogen bonding . Software such as SHELX () is standard for structural determination .
- Computational Analysis : Density functional theory (DFT) () and Multiwfn () predict electronic properties. The bromo and isopropoxy groups in the target compound likely increase electron density on the thiazole ring, enhancing interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
